1-(2-bromoethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Bromoethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H8BrN. It is a cyclopropane derivative featuring a bromoethyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropane-1-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Oxidation: Formation of cyclopropane carboxylic acids.
Scientific Research Applications
1-(2-Bromoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromoethylamine: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
Cyclopropylamine: Lacks both the bromoethyl and nitrile groups, leading to distinct reactivity and applications.
Biological Activity
1-(2-bromoethyl)cyclopropane-1-carbonitrile (CAS No. 2757923-27-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₈BrN. The compound features a cyclopropane ring with a bromoethyl group and a carbonitrile functional group, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₆H₈BrN |
Molecular Weight | 172.04 g/mol |
SMILES | C1CC1(CCBr)C#N |
InChI | InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The presence of the carbonitrile group allows for potential nucleophilic interactions, which can lead to modulation of enzyme activities and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways may lead to altered cellular responses, particularly in cancer cells.
Anticancer Activity
Studies have shown that cyclopropane derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, related piperazine derivatives have demonstrated improved anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing bromoethyl groups have been associated with antimicrobial activity. The halogenated moiety may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial effects .
Case Studies
While direct case studies on this compound are scarce, several related compounds provide insights into its potential applications:
- Piperazine Derivatives : Research indicates that piperazine derivatives show promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth . The structural similarities suggest that this compound could exhibit comparable effects.
- Antimicrobial Activity : A study examining fluconazole analogs revealed that structural modifications could enhance antifungal properties against Candida albicans, suggesting a potential pathway for exploring the antimicrobial efficacy of halogenated cyclopropanes .
Properties
IUPAC Name |
1-(2-bromoethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUELXGLIRUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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